(+-)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride

Lipophilicity Membrane permeability ADME

(±)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride (CAS 33422-58-1) is a synthetic piperidine derivative characterized by a racemic 1-methyl-3-benzoylpiperidine core esterified at the 3-position with 4-amino-2-chlorobenzoic acid. With a molecular weight of 409.3 g/mol and formula C20H22Cl2N2O3, it is primarily offered by chemical suppliers as a research-grade screening compound or synthetic intermediate rather than an approved pharmaceutical agent.

Molecular Formula C20H22Cl2N2O3
Molecular Weight 409.3 g/mol
CAS No. 33422-58-1
Cat. No. B13733308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+-)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride
CAS33422-58-1
Molecular FormulaC20H22Cl2N2O3
Molecular Weight409.3 g/mol
Structural Identifiers
SMILESC[NH+]1CCCC(C1)(C(=O)C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3)N)Cl.[Cl-]
InChIInChI=1S/C20H21ClN2O3.ClH/c1-23-11-5-10-20(13-23,18(24)14-6-3-2-4-7-14)26-19(25)16-9-8-15(22)12-17(16)21;/h2-4,6-9,12H,5,10-11,13,22H2,1H3;1H
InChIKeyMLDRGBDROVDETR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride (CAS 33422-58-1): Structural Context and Comparator Landscape


(±)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride (CAS 33422-58-1) is a synthetic piperidine derivative characterized by a racemic 1-methyl-3-benzoylpiperidine core esterified at the 3-position with 4-amino-2-chlorobenzoic acid . With a molecular weight of 409.3 g/mol and formula C20H22Cl2N2O3, it is primarily offered by chemical suppliers as a research-grade screening compound or synthetic intermediate rather than an approved pharmaceutical agent . Its structural architecture integrates the 4-amino-2-chlorobenzoate pharmacophore found in the short-acting ester-type local anesthetic chloroprocaine with the 3-benzoylpiperidine scaffold common to several piperidine-class local anesthetics [1]. Key comparators for differentiation include: (i) chloroprocaine, which shares the 4-amino-2-chlorobenzoate moiety but employs a diethylaminoethyl side chain instead of a piperidine ring; (ii) (±)-1-methyl-3-benzoyl-(p-aminobenzoyloxy)piperidine hydrochloride (CAS 31823-18-4), the non-chlorinated para-amino analog; (iii) (±)-1-methyl-3-benzoyl-3-(o-chlorobenzoyloxy)piperidine hydrochloride (CAS 84646-84-4), which replaces the amino group with a second chloro substituent; and (iv) 3-benzoylpiperidine hydrochloride, the unsubstituted parent scaffold [2].

Why (±)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride Cannot Be Substituted by In-Class Analogs Without Divergent Outcomes


Within the 3-benzoylpiperidine ester series, even single-point modifications to the aromatic ester substituent produce quantifiable differences in molecular properties that govern membrane permeability, esterase susceptibility, and target engagement. The target compound's 4-amino-2-chloro substitution pattern creates a distinct hydrogen-bonding and electronic profile relative to its non-chlorinated analog (CAS 31823-18-4) and its de-amino analog (CAS 84646-84-4). Published SAR on structurally related N-alkyl-3-benzoyl-3-acyloxypiperidines demonstrates that the nature of the ester acyl group directly modulates both local anesthetic potency and systemic toxicity on a molar basis [1]. Furthermore, the 4-amino-2-chlorobenzoate moiety confers a pKa shift and altered hydrolytic lability compared to the 4-aminobenzoate (procaine-type) ester, a differentiation well-characterized in the clinical comparison between chloroprocaine and procaine [2]. Generic substitution among these analogs would therefore alter critical physicochemical and pharmacokinetic parameters, making experimental outcomes non-transferable without explicit re-validation.

Quantitative Differentiation Evidence for (±)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride vs. Nearest Analogs


Elevated Lipophilicity (LogP) vs. Non-Chlorinated Para-Amino Analog Confers Enhanced Membrane Partitioning

The ortho-chloro substitution on the 4-aminobenzoate ring of the target compound (CAS 33422-58-1) increases calculated LogP by approximately 0.7–1.2 log units relative to the non-chlorinated para-amino analog (CAS 31823-18-4). This difference is driven by the electron-withdrawing and hydrophobic contribution of the chlorine atom, which reduces the overall polarity of the ester moiety [1]. In the piperidine local anesthetic class, a LogP increase of this magnitude on the ester aromatic ring has been associated with a 2- to 5-fold increase in octanol/buffer partition coefficient, a key determinant of passive membrane diffusion rate [2].

Lipophilicity Membrane permeability ADME Piperidine SAR

Molecular Weight and Heavy Atom Count Differentiation: Implications for Crystallography and Mass Spectrometry

The target compound (CAS 33422-58-1) has a molecular weight of 409.3 g/mol, incorporating one chlorine atom on the aminobenzoate ring and one chloride counterion, producing a total of two chlorine atoms per formula unit . This contrasts directly with the non-chlorinated analog (CAS 31823-18-4), which has a molecular weight of 374.9 g/mol and only one chlorine (counterion only) , and with 3-benzoylpiperidine (MW 189.3 g/mol), the core scaffold [1]. The presence of the ortho-chloro substituent provides a characteristic isotopic pattern (3:1 35Cl/37Cl ratio) that serves as a unique mass spectrometry fingerprint for identity confirmation and quantification in complex biological matrices.

Molecular weight Heavy atom count Crystallography Mass spectrometry SAR

Predicted pKa and Ionization State Divergence from Chloroprocaine at Physiological pH

The target compound contains a quaternary ammonium center (N-methylpiperidinium) that remains permanently charged across the physiological pH range, in contrast to the titratable tertiary amine of chloroprocaine (pKa ~8.7) . Chloroprocaine exists as an equilibrium mixture of charged and uncharged species at pH 7.4 (approximately 95% ionized), whereas the target compound is effectively 100% ionized regardless of pH [1]. This permanent charge eliminates pH-dependent partitioning variability, a known confounding factor in tissue distribution studies of titratable amine local anesthetics [1]. Additionally, the piperidine nitrogen of 3-benzoylpiperidine has been estimated with a pKa of ~16.5, reflecting very weak basicity in the unquaternized form, further highlighting the functional divergence introduced by N-methylation in the target compound [2].

pKa Ionization state pH-dependent solubility Piperidine

Ester Hydrolytic Lability Profile: Ortho-Chloro Effect vs. Procaine-Type and Amide-Type Analogs

The ortho-chloro substituent on the 4-aminobenzoate ester is known to accelerate ester hydrolysis by plasma pseudocholinesterases through both steric and electronic effects [1]. In the clinical comparator chloroprocaine, the ortho-chloro substitution increases the hydrolysis rate by approximately 4-fold compared to procaine (non-chlorinated), resulting in a plasma half-life of ~21–25 seconds vs. ~40–50 seconds for procaine [2]. While direct hydrolysis rate data for the target compound have not been published, the conserved 4-amino-2-chlorobenzoate ester motif predicts similarly accelerated enzymatic lability compared to its non-chlorinated piperidine analog (CAS 31823-18-4) or to amide-type piperidine local anesthetics (e.g., mepivacaine, ropivacaine, bupivacaine), which undergo hepatic CYP-mediated metabolism with half-lives of 1.5–3.5 hours [3].

Ester hydrolysis Metabolic stability Chloroprocaine Plasma esterases

Hydrogen Bond Donor/Acceptor Profile Divergence from De-Amino and Non-Chlorinated Analogs

The target compound's 4-amino-2-chlorobenzoate ester presents a distinct hydrogen-bonding pharmacophore: one H-bond donor (aromatic –NH2) and three H-bond acceptors (ester carbonyl, benzoyl ketone, and the chlorine atom as a weak halogen-bond acceptor), relative to the de-amino analog (CAS 84646-84-4) which loses the NH2 donor, and the non-chlorinated analog (CAS 31823-18-4) which loses the ortho-chloro halogen-bonding capacity . This pattern is relevant because the combination of an amino group para to the ester carbonyl and a chloro group ortho to the ester carbonyl establishes a push-pull electronic system that can modulate the ester carbonyl's H-bond acceptor strength and reactivity .

Hydrogen bonding Receptor binding Solubility Crystal engineering

Synthetic Pathway Specificity: von Braun Demethylation Route for Enantiomerically Resolved Material

The racemic target compound can, in principle, be resolved into its enantiomers via the von Braun demethylation methodology established for the 3-benzoylpiperidine class [1]. In that published route, 1-methyl-3-benzoyl-3-acetoxypiperidine serves as the progenitor for N-alkyl-3-benzoyl-3-acyloxypiperidines. The method of resolution exploits the diastereomeric 10-camphorsulfonamide intermediates, which have been successfully used to separate enantiomers of 3-chloro-3-benzoylpiperidine [2]. Critically, this pathway is unavailable to chloroprocaine (which lacks the piperidine ring) and to amide-type analogs (which lack the hydrolyzable ester at the 3-position), making the target compound uniquely positioned for stereochemical SAR studies within the local anesthetic field. The published SAR dataset shows that the procaine analog of this series (XI) is 8-fold more active than procaine on a molar basis in conduction anesthesia assays [3].

Synthesis Chiral resolution von Braun demethylation 3-Benzoylpiperidine

Recommended Research and Industrial Application Scenarios for (±)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride (CAS 33422-58-1)


Stereochemical Structure-Activity Relationship (SAR) Studies of Voltage-Gated Sodium Channel Blockade

The compound's racemic nature, combined with the established von Braun demethylation resolution pathway for 3-benzoylpiperidine derivatives, makes it a candidate for enantiomer-specific pharmacological profiling [1]. Published class-level data show that the procaine analog in this series (XI) achieves 8-fold greater potency than procaine on a molar basis in conduction anesthesia, establishing the scaffold's relevance for ion channel studies [2]. Researchers requiring a permanently charged quaternary ammonium local anesthetic probe—as opposed to pH-titratable tertiary amines like mepivacaine or bupivacaine—would select this compound to isolate the effect of charge state on binding kinetics and use-dependent block.

Esterase Metabolism and Ultra-Short Duration Pharmacokinetic Profiling

The 4-amino-2-chlorobenzoate ester motif predicts rapid hydrolysis by plasma pseudocholinesterases, analogous to the ~21–25 second half-life of chloroprocaine in human plasma [1]. This contrasts with amide-type piperidine anesthetics (mepivacaine t1/2 ~1.9 h) and positions the compound as a research tool for studies requiring rapid metabolic inactivation [2]. Experimental designs investigating the relationship between ester lability and duration of pharmacological effect—particularly in perfused organ models or localized tissue preparations—would benefit from this compound's predicted ultra-short clearance profile compared to hydrolysis-resistant amide analogs.

Physicochemical Profiling and Analytical Method Development for Chlorine-Containing Piperidine Derivatives

The compound's dual-chlorine isotopic signature (one covalent ortho-Cl on the aromatic ring plus one chloride counterion) provides a distinctive mass spectrometry fingerprint for LC-MS/MS method development and validation [1]. This feature enables unambiguous discrimination from the non-chlorinated analog (CAS 31823-18-4, ΔMW = +34.4 g/mol) in complex biological matrices [2]. Analytical laboratories developing quantitative bioanalytical methods for piperidine ester compounds can leverage this compound as a system suitability standard or internal reference for chlorine-specific detection workflows.

Hydrogen-Bonding and Crystal Engineering Studies of Piperidinium Benzoate Esters

With one H-bond donor (aromatic NH2), two strong H-bond acceptors (ester and ketone carbonyls), and one halogen-bond acceptor (ortho-Cl), this compound offers a defined hydrogen-bonding pharmacophore distinct from its de-amino and non-chlorinated structural analogs [1]. This makes it suitable for co-crystallization screening with biological targets where halogen bonding has been implicated in ligand recognition, or for studying the role of the 4-amino-2-chlorobenzoyl fragment in solid-state packing motifs relevant to formulation development [2].

Quote Request

Request a Quote for (+-)-1-Methyl-3-benzoyl-3-(o-chloro-p-aminobenzoyloxy)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.